Cas no 79474-35-4 (2-Fluoro-4,5-dimethoxybenzoic acid)
2-Fluoro-4,5-dimethoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-4,5-dimethoxybenzoic acid
- 6-fluoroveratric acid
- ANW-67947
- Benzoic acid, 2-fluoro-4,5-dimethoxy-
- CTK8C2180
- SureCN1766160
- DFGPPMUENMUUDV-UHFFFAOYSA-N
- 2-Fluoro-4,5-dimethoxy-benzoic acid
- 2423AC
- RP25770
- NE29467
- 2-Fluoro-4,5-dimethoxybenzoic acid #
- ST24040590
- Z1416200910
- 2-Fluoro-4,5-dimethoxybenzoic acid (ACI)
-
- MDL: MFCD06208568
- Inchi: 1S/C9H9FO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
- InChI Key: DFGPPMUENMUUDV-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=CC(OC)=C(OC)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 209
- Topological Polar Surface Area: 55.8
2-Fluoro-4,5-dimethoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI785-1g |
2-Fluoro-4,5-dimethoxybenzoic acid |
79474-35-4 | 98% | 1g |
1203.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI785-5g |
2-Fluoro-4,5-dimethoxybenzoic acid |
79474-35-4 | 98% | 5g |
4806CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI785-50mg |
2-Fluoro-4,5-dimethoxybenzoic acid |
79474-35-4 | 98% | 50mg |
157.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI785-250mg |
2-Fluoro-4,5-dimethoxybenzoic acid |
79474-35-4 | 98% | 250mg |
596CNY | 2021-05-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195089-50mg |
2-Fluoro-4,5-dimethoxybenzoic acid |
79474-35-4 | 98% | 50mg |
¥159.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195089-250mg |
2-Fluoro-4,5-dimethoxybenzoic acid |
79474-35-4 | 98% | 250mg |
¥428.90 | 2023-09-02 | |
| TRC | F075175-50mg |
2-Fluoro-4,5-dimethoxybenzoic acid |
79474-35-4 | 50mg |
$ 145.00 | 2022-06-02 | ||
| TRC | F075175-100mg |
2-Fluoro-4,5-dimethoxybenzoic acid |
79474-35-4 | 100mg |
$ 245.00 | 2022-06-02 | ||
| Matrix Scientific | 096609-250mg |
2-Fluoro-4,5-dimethoxybenzoic acid, 95+% |
79474-35-4 | 95+% | 250mg |
$235.00 | 2023-09-10 | |
| Matrix Scientific | 096609-1g |
2-Fluoro-4,5-dimethoxybenzoic acid, 95+% |
79474-35-4 | 95+% | 1g |
$465.00 | 2023-09-10 |
2-Fluoro-4,5-dimethoxybenzoic acid Suppliers
2-Fluoro-4,5-dimethoxybenzoic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Fluoro-4,5-dimethoxybenzoic acid
Professional Introduction to 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4)
2-Fluoro-4,5-dimethoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 79474-35-4, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of 2-fluoro-4,5-dimethoxybenzoic acid include a benzene ring substituted with a fluoro group at the 2-position and methoxy groups at the 4- and 5-positions. This particular arrangement of functional groups imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The presence of the fluoro atom, in particular, has been shown to enhance metabolic stability and binding affinity in many drug candidates.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their potential advantages in drug design. The fluorine atom can influence the pharmacokinetic properties of a molecule, including its solubility, lipophilicity, and metabolic clearance. Additionally, fluorine substitution can improve the binding affinity of a drug candidate to its target protein, leading to more effective therapeutic outcomes. 2-Fluoro-4,5-dimethoxybenzoic acid exemplifies these benefits and has been studied as a precursor in the synthesis of various bioactive molecules.
One of the most compelling areas of research involving 2-fluoro-4,5-dimethoxybenzoic acid is its application in the development of anticancer agents. Fluorinated benzoic acids have shown promise in inhibiting key enzymes involved in tumor growth and progression. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of enzymes such as tyrosine kinases and proteases, which are often overexpressed in cancer cells. The methoxy groups in 2-fluoro-4,5-dimethoxybenzoic acid further enhance its potential as a pharmacophore by providing additional sites for interaction with biological targets.
The synthesis of 2-fluoro-4,5-dimethoxybenzoic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include fluorination of appropriately substituted benzoic acids followed by methylation at the desired positions. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in medicinal chemistry programs.
In addition to its role in anticancer research, 2-fluoro-4,5-dimethoxybenzoic acid has been explored for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial and fungal species by interfering with essential metabolic pathways. Furthermore, its ability to modulate inflammatory responses makes it a candidate for developing novel therapeutics for chronic inflammatory diseases.
The pharmacological evaluation of 2-fluoro-4,5-dimethoxybenzoic acid has revealed several interesting characteristics. In vitro studies have shown that it can exhibit potent activity against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Animal models have further supported these findings, demonstrating that administration of this compound can reduce tumor growth and improve survival rates in cancer-bearing hosts. These preclinical results warrant further investigation into its potential as a clinical therapeutic agent.
The chemical properties of 2-fluoro-4,5-dimethoxybenzoic acid, such as its solubility and stability under various conditions, also play a crucial role in determining its suitability for pharmaceutical applications. The compound is generally stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Its solubility profile suggests that it may be suitable for formulation into oral or injectable dosage forms, depending on further optimization.
The growing body of research on fluorinated benzoic acids underscores their importance as building blocks in drug discovery. As our understanding of structure-activity relationships continues to evolve, compounds like 2-fluoro-4,5-dimethoxybenzoic acid will remain valuable tools for developing innovative therapies across multiple disease areas. Future studies may focus on optimizing synthetic routes to improve yield and scalability while exploring new derivatives with enhanced biological activity.
In conclusion, 2-fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4) is a versatile fluorinated aromatic carboxylic acid with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. Continued investigation into this compound promises to yield new insights into drug design principles and contribute to advancements in medicine.
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